
Magnesium iodide diiodomethanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium iodide diiodomethanide (1/1/1) is a chemical compound that combines magnesium iodide and diiodomethane in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium iodide diiodomethanide can be synthesized through the reaction of magnesium iodide with diiodomethane. The reaction typically occurs in an anhydrous environment to prevent the formation of hydrates. One common method involves mixing powdered elemental iodine and magnesium metal in the presence of diiodomethane under anhydrous conditions, often using dry-diethyl ether as a solvent .
Industrial Production Methods
Industrial production of magnesium iodide diiodomethanide may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium iodide diiodomethanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and diiodomethane.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as potassium metal.
Substitution: Often carried out in the presence of solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and diiodomethane.
Substitution: Various halide or nucleophile-substituted derivatives.
Scientific Research Applications
Magnesium iodide diiodomethanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which magnesium iodide diiodomethanide exerts its effects involves the interaction of magnesium ions with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from nucleophiles. This property is particularly useful in organic synthesis, where it can catalyze reactions and stabilize intermediates .
Comparison with Similar Compounds
Similar Compounds
Magnesium iodide: An inorganic compound with similar reactivity but lacks the diiodomethane component.
Magnesium bromide: Another halide of magnesium with different reactivity and applications.
Magnesium chloride: Commonly used in various industrial processes but has different chemical properties.
Uniqueness
Its ability to participate in both halide and organic reactions makes it a versatile reagent in chemical synthesis .
Properties
CAS No. |
143251-24-5 |
|---|---|
Molecular Formula |
CHI3Mg |
Molecular Weight |
418.04 g/mol |
IUPAC Name |
magnesium;diiodomethane;iodide |
InChI |
InChI=1S/CHI2.HI.Mg/c2-1-3;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
QSJHQAQTYYWINY-UHFFFAOYSA-M |
Canonical SMILES |
[CH-](I)I.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















